molecular formula C13H10F3N3O B14284113 3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- CAS No. 164149-37-5

3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)-

Cat. No.: B14284113
CAS No.: 164149-37-5
M. Wt: 281.23 g/mol
InChI Key: KUYKWCUVWMJAFY-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- typically involves the reaction of 3-pyridinecarboxamide with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methyl-2-pyridinyl)-6-(trifluoromethyl)-3-pyridinecarboxamide
  • N-(5-Methyl-2-pyridinyl)-6-(trifluoromethyl)-3-pyridinecarboxamide

Uniqueness

3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 4-position of the pyridine ring enhances its stability and bioavailability compared to similar compounds .

Properties

CAS No.

164149-37-5

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)11-4-6-17-8-10(11)12(20)19-7-9-3-1-2-5-18-9/h1-6,8H,7H2,(H,19,20)

InChI Key

KUYKWCUVWMJAFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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